5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
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Overview
Description
5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings. The presence of iodine in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-4-pyrazolecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with iodine to yield the target compound. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-(1-Ethylpyrazol-4-yl)-4-substituted isoxazoles.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 5-(1-Ethylpyrazol-4-yl)-4-deiodoisoxazole.
Scientific Research Applications
5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methylpyrazol-4-yl)-4-iodoisoxazole
- 5-(1-Propylpyrazol-4-yl)-4-iodoisoxazole
- 5-(1-Butylpyrazol-4-yl)-4-iodoisoxazole
Uniqueness
5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group on the pyrazole ring influences the compound’s reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-4-iodo-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c1-2-12-5-6(3-10-12)8-7(9)4-11-13-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEAHRYQAKWGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=NO2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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